N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Future Directions
Thiophene-based analogs have been the subject of growing interest among scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
Condensation Reactions: Utilizing furan and thiophene derivatives, condensation reactions can form the core structure.
Cyclization Reactions: These reactions help in forming the thiophene rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the rings. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and thiophene rings facilitate interactions with various biological molecules, potentially affecting pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the furan moiety.
Furan-2-carboxamide: Contains the furan ring but not the thiophene components.
N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide: Similar structure but with different substitution patterns.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of both furan and thiophene rings, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-4-2-7-20-14)16-9-12(11-5-8-19-10-11)13-3-1-6-18-13/h1-8,10,12H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDSXJUGORWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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